molecular formula C14H15N3O B194699 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide CAS No. 99010-63-6

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

Numéro de catalogue: B194699
Numéro CAS: 99010-63-6
Poids moléculaire: 241.29 g/mol
Clé InChI: RBKTVDLDAPUNMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a heterocyclic compound characterized by an imidazo[4,5-c]quinoline core substituted with an isobutyl group at the 1-position and an oxygen atom at the 5-position. This compound is a critical intermediate in the synthesis of imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine), a clinically approved TLR7/8 agonist used for treating actinic keratosis and genital warts . The 5-oxide derivative is synthesized via oxidation of the parent 1-isobutyl-1H-imidazo[4,5-c]quinoline, often using reagents like 3-chloroperoxybenzoic acid or phosphorus oxychloride (POCl₃) under controlled conditions . Its crystalline structure and stability have been analyzed using techniques such as X-ray diffraction and NMR spectroscopy, confirming its role as a precursor in medicinal chemistry .

Propriétés

IUPAC Name

1-(2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(2)7-16-9-15-12-8-17(18)13-6-4-3-5-11(13)14(12)16/h3-6,8-10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKTVDLDAPUNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3[N+](=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474153
Record name 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-63-6
Record name 1-(2-Methylpropyl)-5-oxidoimidazo(4,5-C)quinolin-5-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazo-[4,5c]-kinolin- 1-(2metilpropil)-5-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-METHYLPROPYL)-5-OXIDOIMIDAZO(4,5-C)QUINOLIN-5-IUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRF2WX8EPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Meta-Chloroperbenzoic Acid (mCPBA) in Ethyl Acetate

The most efficient method involves oxidizing 1-isobutyl-1H-imidazo[4,5-c]quinoline (II) with mCPBA in ethyl acetate at 70°C for 6–10 hours. Key advantages include:

  • Solvent compatibility : Ethyl acetate minimizes side reactions and facilitates easy removal of m-chlorobenzoic acid byproducts via filtration.

  • Temperature control : Maintaining 70°C ensures complete conversion while avoiding decomposition.

  • Reagent addition rate : Gradual addition of mCPBA over 1.5 hours prevents exothermic runaway, ensuring reproducible yields.

Table 1: Reaction Conditions for mCPBA-Mediated Oxidation

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°C>98% conversion
mCPBA Equivalents1.05–1.10Minimizes excess reagent
Reaction Time6–8 hoursComplete TLC confirmation
Solvent Volume (v/w)8:1 (ethyl acetate)Efficient mixing

Alternative Oxidizing Agents and Solvents

Prior methods employed peracetic acid in toluene or formic acid mixtures but faced limitations:

  • Peracetic acid in toluene : Required elevated temperatures (80–90°C) and resulted in 70–75% yields due to incomplete oxidation.

  • Formic acid/peracetic acid : Generated hygroscopic byproducts, complicating isolation.
    mCPBA outperforms these agents due to its stability in ethyl acetate and selective N-oxide formation.

Purification Strategies for the 5-N-Oxide Intermediate

Hydrochloride Salt Crystallization

The crude 5-N-oxide (III) is purified via hydrochloride salt (IV) formation in 8% ethanolic HCl at 10–15°C:

  • Precipitation conditions : Cooling to 10°C induces crystallization, yielding 92–95% pure (IV).

  • Washing protocol : Ethanol washes remove residual m-chlorobenzoic acid, enhancing purity to >99%.

Table 2: Hydrochloride Salt Purification Parameters

ParameterOptimal RangeOutcome
HCl Concentration8% in ethanolComplete salt formation
Crystallization Temp10–15°CHigh crystal yield
Washing SolventCold ethanolPurity >99%

Comparison to Prior Purification Techniques

Earlier approaches omitted salt formation, leading to:

  • Chromatography dependence : Costly and impractical for industrial scale.

  • Residual oxidants : Required additional aqueous washes, increasing processing time.
    The hydrochloride method simplifies isolation and is scalable to multi-kilogram batches.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Profiles

Reaction kinetics studies reveal:

  • 70°C : Maximum conversion within 6 hours (Arrhenius activation energy = 45 kJ/mol).

  • <60°C : Incomplete oxidation even after 12 hours.

Solvent Polarity Effects

Ethyl acetate’s moderate polarity (dielectric constant = 6.0) balances reagent solubility and product stability. Polar aprotic solvents (e.g., DMF) accelerated decomposition, while nonpolar solvents (toluene) slowed reaction rates.

Industrial-Scale Adaptations

Continuous Flow Oxidation

Pilot-scale studies demonstrate:

  • Tubular reactor setup : 10 L/hr throughput with 97% yield.

  • In-line TLC monitoring : Automated sampling ensures consistent quality.

Waste Stream Management

  • m-Chlorobenzoic acid recovery : 85% recuperated via aqueous NaOH extraction.

  • Solvent recycling : Ethyl acetate distilled and reused with <5% loss.

Comparative Analysis of Patent Literature

Key Advancements Over Prior Art

  • WO 2004/0011462 A1 : Used peracetic acid in toluene (72% yield).

  • U.S. Pat. No. 5,175,296 : Formic acid/peracetic acid mixture (68% yield, hygroscopic byproducts).

  • Present method : mCPBA in ethyl acetate (98% yield, no hygroscopic residues).

Unresolved Challenges

  • mCPBA cost : Higher reagent expense vs. peracetic acid.

  • Anhydrous conditions : Requires strict solvent drying to prevent hydrolysis .

Analyse Des Réactions Chimiques

1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antiviral Applications

1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide has shown significant potential as an antiviral agent . Its mechanism involves the stimulation of immune responses, particularly through the induction of cytokines such as interferons. These properties make it a candidate for treating viral infections, including herpes simplex virus type II (HSV-2) and other related pathogens.

Case Study: Herpes Simplex Virus

In studies involving guinea pigs, administration of this compound resulted in a reduction in both the number and severity of lesions caused by HSV-2. The compound was applied topically every 12 hours for 21 days, beginning 41 days post-inoculation. Results indicated fewer episodes of recurrent lesions and shorter duration compared to control groups .

Cancer Treatment

The compound has also been investigated for its anticancer properties . Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating immune responses.

Immunomodulatory Effects

This compound exhibits significant immunomodulatory effects , making it suitable for conditions involving immune dysregulation. By enhancing cytokine production, the compound can help restore balance in immune responses.

Research Findings

Studies have demonstrated that this compound can stimulate the production of various cytokines, which play crucial roles in both innate and adaptive immunity. This property is particularly beneficial in developing therapies for autoimmune diseases and chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including oxidation reactions using peracetic acid or meta-chloroperbenzoic acid. The versatility in its synthesis allows for the development of numerous derivatives that may enhance its therapeutic properties .

Mécanisme D'action

The mechanism of action of 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide involves the stimulation of innate and acquired immune responses. This leads to inflammatory cell infiltration within the field of drug application, followed by apoptosis of diseased tissue . The compound interacts with molecular targets and pathways involved in immune modulation, making it a valuable tool in immunological research.

Comparaison Avec Des Composés Similaires

Table 2: Bioactive Derivatives of Imidazo[4,5-c]quinoline

Compound Name Functional Group Biological Activity Reference
Imiquimod (4-amine derivative) 4-Amino TLR7/8 agonist, antiviral, antitumor
4-Chloro-1-isobutyl derivative 4-Chloro Antimicrobial, anticancer
1-Isobutyl-5-oxide derivative 5-Oxide Synthetic intermediate

Key Findings:

Pharmacological Relevance: The 4-amino group in imiquimod is critical for TLR7/8 binding, whereas the 5-oxide derivative lacks direct biological activity, serving primarily as a precursor . 4-Chloro derivatives exhibit antimicrobial and anticancer properties, suggesting that halogenation at this position enhances cytotoxicity .

Stability and Solubility: The 5-oxide group improves solubility in polar solvents compared to non-oxidized analogs, facilitating purification and further functionalization .

Crystallographic and Stability Comparisons

  • Crystallographic Data: The 1-isobutyl-5-oxide derivative forms hydrogen-bonded networks in the solid state, stabilizing its crystal lattice, as observed in related imidazoquinoline oxides . In contrast, 4-chloro derivatives exhibit tighter packing due to halogen interactions, enhancing thermal stability .

Activité Biologique

1-Isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide is a compound that has garnered attention for its biological activities, particularly as an agonist of Toll-like receptors (TLRs), which play a crucial role in the immune response. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against pathogens, and relevant case studies.

This compound is synthesized through various methods, yielding a product with significant purity and stability. The compound's structural characteristics allow it to interact effectively with biological targets, particularly TLR7 and TLR8.

The primary mechanism of action for this compound involves its role as a TLR7/8 agonist. This activation leads to the induction of pro-inflammatory cytokines and chemokines, enhancing the immune response against infections.

  • TLR Activation : The compound has been shown to occupy the same binding pocket on TLR7 and TLR8 as known agonists like imiquimod and resiquimod. This interaction promotes the activation of downstream signaling pathways, including NF-κB and MAPK pathways, resulting in the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages .

Anti-Leishmanial Activity

This compound exhibits potent anti-Leishmanial activity. In vitro studies demonstrated that it inhibits the growth of Leishmania amazonensis intracellular amastigotes with an IC50 value of 5.93 µM, comparable to miltefosine (IC50 = 4.05 µM) .

Antiviral Activity

The compound has also shown efficacy against herpes simplex virus (HSV). Studies indicated that topical application significantly reduced lesion development in animal models infected with HSV types I and II. The treatment led to fewer lesions and shorter durations compared to control groups .

Study on Leishmania

In a study focusing on the anti-Leishmanial effects of this compound, researchers treated peritoneal macrophages from BALB/c mice with varying concentrations of the compound. Results indicated a dose-dependent inhibition of L. amazonensis growth, correlating with increased ROS and NO production .

Study on Herpes Simplex Virus

Another significant study involved guinea pigs treated with the compound for HSV infection. The results showed marked inhibition of lesion severity when administered both before and after infection. The study highlighted its potential as a therapeutic agent for managing herpes infections .

Summary of Findings

Biological Activity IC50/Effectiveness Reference
Anti-Leishmanial (L. amazonensis)IC50 = 5.93 µM
Antiviral (HSV)Reduced lesions significantly

Q & A

Q. What are the standard synthetic protocols for preparing 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide and its derivatives?

Methodological Answer: The synthesis typically involves:

  • Phosphorus Oxychloride (POCl₃) Activation : Reacting 4-hydroxy-3-nitroquinoline derivatives with POCl₃ (1–2 molar equivalents) in toluene/DMF at 100°C to form 4-chloro intermediates. Excess POCl₃ is avoided to minimize side reactions .
  • Substituent Introduction : Substituting the 4-chloro group with amines or hydrazine hydrate. For example, refluxing 4-chloro-1-isobutyl derivatives with hydrazine hydrate in ethanol yields 4-hydrazinyl derivatives (74% yield) .
  • Functionalization : Alkyl or aryl groups are introduced via nucleophilic substitution or cross-coupling reactions. Substituents at C-2 (e.g., cyclohexyl, norbornanyl) are added using POCl₃-mediated reactions, with yields ranging from 44% to 78% depending on steric and electronic effects .

Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and confirm regioselectivity. For example, the 4-hydrazinyl group in 4-hydrazinyl-1-isobutyl derivatives shows distinct NH₂ signals at δ 4.2–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₇H₂₁N₅O for 4-hydrazinyl derivatives, observed m/z 311.1753 ).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. The 1H-imidazo[4,5-c]quinoline core is planar (max deviation: 0.0325 Å), with intermolecular N–H···N bonds forming R₂²(10) motifs .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with bulky substituents (e.g., adamantanyl or norbornanyl)?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions.
  • Temperature Control : Gradual heating (0°C → 100°C) minimizes decomposition of thermally sensitive substituents .
  • Steric Mitigation : Bulky groups like adamantanyl require longer reaction times (e.g., 3–5 hours) and excess nucleophiles (1.5–2.0 equivalents) to overcome steric hindrance .

Q. How do substituents at C-4 influence biological activity, particularly cytokine induction?

Methodological Answer:

  • Hydrazinyl Group : The 4-hydrazinyl derivative induces IFN production via TLR7/8 activation, as confirmed in murine models. This substituent’s electron-donating nature enhances binding to immune receptors .
  • Chloro vs. Amino Groups : 4-Chloro derivatives show no IFN activity, while 4-amino analogs exhibit moderate activity. This suggests a critical role for hydrogen-bond donors at C-4 .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., THP-1 vs. RAW264.7). Use consistent protocols for TLR reporter assays .
  • Structural Verification : Re-evaluate regiochemistry using 2D NMR (e.g., NOESY for azo-coupling position confirmation) .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal structures?

Methodological Answer:

  • X-ray Diffraction : Resolve intermolecular interactions (e.g., N4–H1N4···N3 bonds in 4-hydrazinyl derivatives, d = 2.89 Å, ∠ = 167°) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 8% van der Waals) to explain stability and solubility .

Q. How can computational modeling predict the pharmacokinetic properties of novel derivatives?

Methodological Answer:

  • Molecular Docking : Use crystal structure data (e.g., PDB entries from ) to model TLR7 binding. Hydrazinyl’s NH₂ group forms key hydrogen bonds with Asp555 and Glu556.
  • ADMET Prediction : Software like SwissADME calculates logP (e.g., 2.1 for 4-hydrazinyl derivative), indicating moderate blood-brain barrier penetration .

Q. What synthetic routes are viable for introducing heterocyclic moieties at C-2?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Attach pyridinyl or pyrimidinyl groups using Pd(OAc)₂/XPhos catalysts. Yields >60% require anhydrous conditions and degassed solvents .
  • Microwave-Assisted Synthesis : Reduce reaction times for thermally unstable substituents (e.g., 30 minutes at 120°C vs. 3 hours conventional) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide
Reactant of Route 2
1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.